3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20470243
InChI: InChI=1S/C19H25BrN2O4Si/c1-27(2,3)10-9-26-12-22-17(23)8-7-16(19(22)25)21-11-14-13(18(21)24)5-4-6-15(14)20/h4-6,16H,7-12H2,1-3H3
SMILES:
Molecular Formula: C19H25BrN2O4Si
Molecular Weight: 453.4 g/mol

3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione

CAS No.:

Cat. No.: VC20470243

Molecular Formula: C19H25BrN2O4Si

Molecular Weight: 453.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione -

Specification

Molecular Formula C19H25BrN2O4Si
Molecular Weight 453.4 g/mol
IUPAC Name 3-(7-bromo-3-oxo-1H-isoindol-2-yl)-1-(2-trimethylsilylethoxymethyl)piperidine-2,6-dione
Standard InChI InChI=1S/C19H25BrN2O4Si/c1-27(2,3)10-9-26-12-22-17(23)8-7-16(19(22)25)21-11-14-13(18(21)24)5-4-6-15(14)20/h4-6,16H,7-12H2,1-3H3
Standard InChI Key WLQBHNITAVMUKR-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3Br

Introduction

IUPAC Name

3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione.

Molecular Formula

C16H23BrN2O4Si.

Molecular Weight

Approximately 435.36 g/mol.

Structural Features

The compound features:

  • A piperidine-2,6-dione core, which is a common scaffold in bioactive molecules.

  • A 4-bromo isoindolinone moiety, known for its role in enhancing pharmacological activity.

  • A trimethylsilyl group, which can improve lipophilicity and membrane permeability.

Synthesis Pathways

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the piperidine-2,6-dione scaffold: This can be achieved through cyclization reactions of amino acid derivatives or diketopiperazine precursors.

  • Introduction of the isoindolinone group: The attachment of the bromo-substituted isoindolinone can be performed via nucleophilic substitution or coupling reactions.

  • Incorporation of the trimethylsilyl group: This step typically involves silylation using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base.

Pharmacological Relevance

Compounds with similar structural motifs have demonstrated:

  • Anticancer activity: Isoindolinone derivatives are known to inhibit tumor cell proliferation by interfering with DNA replication or protein synthesis.

  • Anti-inflammatory effects: Piperidine-based compounds often target enzymes like cyclooxygenase (COX).

  • Neuroprotective properties: Some derivatives act on neurotransmitter systems or reduce oxidative stress.

Analytical Data

PropertyValue/Description
Molecular Weight435.36 g/mol
SolubilityLikely soluble in organic solvents
Spectroscopic FeaturesIR and NMR would confirm functional groups
StabilitySensitive to hydrolysis due to ester linkages

Drug Development

This compound could serve as a lead molecule for developing drugs targeting cancer, inflammation, or neurodegenerative diseases.

Molecular Docking Studies

Computational studies could predict its binding affinity to enzymes or receptors of interest.

Derivative Synthesis

Modifying the substituents on the isoindolinone or piperidine ring might optimize its pharmacological profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator